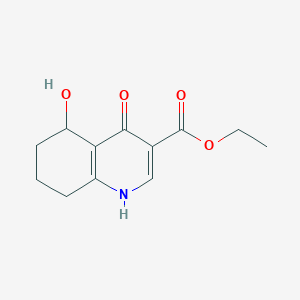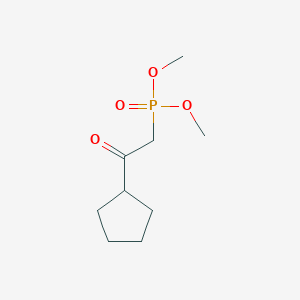
17-(cyclobutylmethyl)-morphinan-3,14-diol2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butorphanol tartrate is a synthetic opioid analgesic belonging to the morphinan class. It is primarily used for the management of moderate to severe pain, including postoperative pain, cancer pain, and pain during labor . Butorphanol tartrate is known for its unique properties as an opioid agonist-antagonist, which means it can both activate and block opioid receptors in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butorphanol tartrate involves several steps, starting from the condensation of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone with 1,4-dibromobutane using sodium hydride in benzene. This reaction yields 3,4-dihydro-7-methoxy-2,2-tetramethylene-1(2H)-naphthalenone, which is then treated with acetonitrile and n-butyllithium in tetrahydrofuran to produce 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-2,2-tetramethylene-1-naphthaleneacetonitrile .
Industrial Production Methods: The industrial production of butorphanol tartrate follows a similar synthetic route but is optimized for large-scale production. The process involves the use of novel intermediates and reaction conditions that are safe, economical, and user-friendly .
Chemical Reactions Analysis
Types of Reactions: Butorphanol tartrate undergoes various chemical reactions, including:
Oxidation: Butorphanol can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert butorphanol to its alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the butorphanol molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of butorphanol .
Scientific Research Applications
Butorphanol tartrate has a wide range of scientific research applications:
Mechanism of Action
Butorphanol tartrate exerts its effects by interacting with opioid receptors in the central nervous system. It acts as a partial agonist at the mu opioid receptor and a full agonist at the kappa opioid receptor . The activation of these receptors leads to the inhibition of pain signals and the modulation of neurotransmitter release, resulting in analgesia . The exact mechanism of action is not fully understood but is believed to involve the limbic system and other brain regions associated with pain perception .
Comparison with Similar Compounds
Tramadol: Another synthetic opioid used for pain management.
Gabapentin: An anticonvulsant with pain-relieving properties.
Uniqueness of Butorphanol Tartrate: Butorphanol tartrate’s unique property as an opioid agonist-antagonist sets it apart from other opioids. This dual action reduces the risk of respiratory depression and physical dependence compared to full agonists like morphine . Additionally, butorphanol’s kappa receptor agonism provides effective pain relief with a lower potential for abuse .
Properties
Molecular Formula |
C25H35NO8 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H29NO2.C4H6O6/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15;5-1(3(7)8)2(6)4(9)10/h6-7,13,15,19,23-24H,1-5,8-12,14H2;1-2,5-6H,(H,7,8)(H,9,10)/t19-,20+,21-;/m1./s1 |
InChI Key |
GMTYREVWZXJPLF-SXWPHCFWSA-N |
SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 4-((2-(tert-butyl)-6-chlorobenzo[d]oxazol-7-yl)sulfonyl)piperazine-1-carboxylate](/img/structure/B8665494.png)






![Methyl 6-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B8665539.png)

